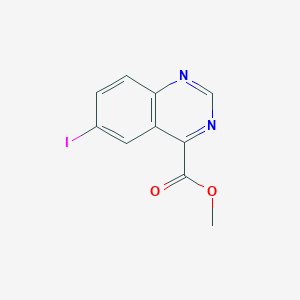![molecular formula C19H29N3O2S B13075909 N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine](/img/structure/B13075909.png)
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine is a complex organic compound with the molecular formula C19H29N3O2S and a molecular weight of 363.52 g/mol . This compound features a diazabicyclo[2.2.1]heptane core, which is a bicyclic structure containing nitrogen atoms, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine involves several steps. One common method includes the organocatalyzed asymmetric Michael addition of substituted triketopiperazines to enones, which affords products in high yield and enantiomeric ratio . Further modifications, such as epimerization and lactamization cascades, are applied to synthesize the desired diazabicyclo[2.2.1]heptane derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule. Common reagents and conditions used in these reactions include strong bases, acids, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product-like motifs.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The diazabicyclo[2.2.1]heptane core structure is known to interact with various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine can be compared with other similar compounds, such as:
Diazabicyclo[2.2.1]heptane derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Prolinamides: These compounds also possess natural product-like scaffolds and can be synthesized using similar synthetic routes.
Harmicine: Another compound with a similar core structure, used in various biological and chemical applications. The uniqueness of this compound lies in its specific functional groups and the potential for diverse applications in different fields.
Properties
Molecular Formula |
C19H29N3O2S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[[4-[(5-ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl]phenyl]methyl]cyclopentanamine |
InChI |
InChI=1S/C19H29N3O2S/c1-2-21-13-18-11-17(21)14-22(18)25(23,24)19-9-7-15(8-10-19)12-20-16-5-3-4-6-16/h7-10,16-18,20H,2-6,11-14H2,1H3 |
InChI Key |
YZYYAIPQRVKYBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CC1CN2S(=O)(=O)C3=CC=C(C=C3)CNC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13075855.png)
![7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13075874.png)



![4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13075896.png)

